molecular formula C8H13Cl2N3 B1270837 3-(Aminomethyl)benzimidamide dihydrochloride CAS No. 328552-96-1

3-(Aminomethyl)benzimidamide dihydrochloride

Cat. No. B1270837
CAS RN: 328552-96-1
M. Wt: 222.11 g/mol
InChI Key: UVUKPVGDBSBZDF-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)benzimidamide dihydrochloride” is a chemical compound with the CAS Number: 328552-96-1 . It has a molecular weight of 222.12 and its IUPAC name is 3-(aminomethyl)benzenecarboximidamide dihydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Amino Amide Salts : Research by Avila-Montiel et al. (2015) involved synthesizing amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. X-ray diffraction studies revealed the importance of anions' geometries, charges, and sizes in forming strong hydrogen bond interactions.

  • Coordination Complex Synthesis : Falcón-León et al. (2014) synthesized quaternary coordination complexes using 2-(aminomethyl)benzimidazole di-hydrochloride. X-ray diffraction and spectroscopy studies were conducted to understand the complexes' molecular structures.

Antioxidant Properties

  • In Vitro Antioxidant Activity : Dianov (2007) synthesized 3-aminomethyl-substituted thiazolo[3,2-a]benzimidazoles, testing their antioxidant properties in vitro. The compounds exhibited varying degrees of inhibition of adrenaline oxidation.

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Research by Tang et al. (2013) indicated that benzimidazole derivatives, including 2-aminomethyl benzimidazole, acted as inhibitors for mild steel corrosion in acidic media. The efficiency of these inhibitors was influenced by their molecular structure.

Pharmaceutical Chemistry

  • Synthesis of Benzimidazole Derivatives : El-Ablack (2011) studied the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with various compounds, leading to the formation of several derivatives, which were then screened for antibacterial and antifungal activity.

  • Synthesis of Imidazo[1,2-a]benzimidazoles : Anisimova et al. (2004) synthesized imidazo[1,2-a]benzimidazole derivatives and studied their pharmacological properties, revealing a broad spectrum of activity.

Electrochemical Studies

  • Electroreduction for Primary Amine Preparation : Krishnan et al. (1978) described an electrolytic reduction method for preparing 3-aminomethylpyridine dihydrochloride, highlighting its application in synthesizing primary amines.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)benzimidamide dihydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including proteases and kinases, by binding to their active sites and modulating their activity. For instance, this compound can inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, it interacts with signaling proteins, influencing cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Furthermore, it affects metabolic pathways by interacting with enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit proteases by forming a stable complex with the enzyme, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term safety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization within cells. The distribution of this compound can affect its activity and function, with higher concentrations observed in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence energy production and apoptotic pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

3-(aminomethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.2ClH/c9-5-6-2-1-3-7(4-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUKPVGDBSBZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373384
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328552-96-1
Record name 3-(Aminomethyl)benzene-1-carboximidamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)benzene-1-carboximidamide dihydrochloride
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